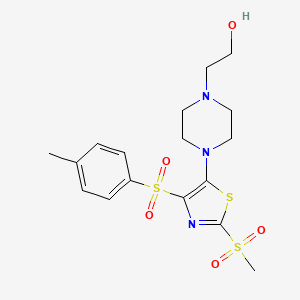
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Pharmacology: Alpha1-Adrenergic Receptor Antagonists
The structural features of this compound, particularly the piperazine ring, are commonly found in molecules that interact with alpha1-adrenergic receptors . These receptors play a crucial role in the treatment of conditions like hypertension and benign prostatic hyperplasia. The compound’s potential to act as an antagonist to these receptors could be explored to develop new medications for related cardiovascular and urological disorders.
Medicinal Chemistry: Antimicrobial Agents
In medicinal chemistry, derivatives of piperazine have been evaluated for their antimicrobial properties . The tosyl group attached to the thiazole ring could potentially be modified to enhance the compound’s ability to inhibit the growth of bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.
Biochemistry: Enzyme Inhibition
The compound’s molecular structure suggests it could be used to study enzyme inhibition . Its potential to bind to active sites or allosteric sites on enzymes could lead to insights into the design of inhibitors that can regulate biochemical pathways, which is crucial in understanding diseases at the molecular level.
Organic Synthesis: Synthetic Intermediate
Piperazine derivatives are often used as intermediates in organic synthesis to create complex molecules . This compound could serve as a building block for synthesizing new organic compounds with potential applications in materials science, nanotechnology, and further pharmaceutical development.
Drug Design: Tubulin Polymerization Inhibition
Compounds containing piperazine rings have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy . The compound could be investigated for its efficacy in this area, potentially leading to the development of new anticancer drugs that target the mitotic spindle.
Neuropharmacology: Central Nervous System Agents
The piperazine moiety is a common feature in drugs that target the central nervous system (CNS) . This compound could be explored for its potential effects on neurotransmitter systems, which might lead to new treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression.
Propriétés
IUPAC Name |
2-[4-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S3/c1-13-3-5-14(6-4-13)28(24,25)15-16(26-17(18-15)27(2,22)23)20-9-7-19(8-10-20)11-12-21/h3-6,21H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMMOUHEIZTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
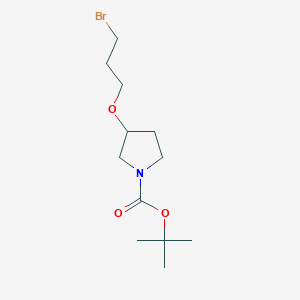
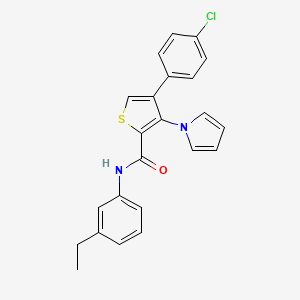
![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

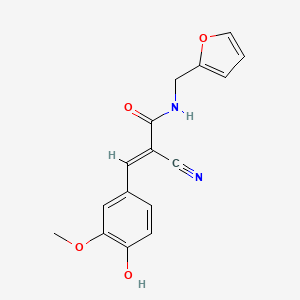
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)
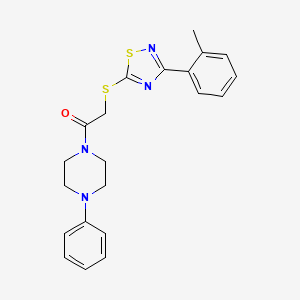
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)